![molecular formula C120H108O6 B584318 4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale CAS No. 1322530-52-8](/img/no-structure.png)
4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4,4’,4’‘-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3’,4’,5’,6’-uvabc]ovale” is a polycyclic aromatic hydrocarbon used for the prediction and detection of environmental humidity .
Molecular Structure Analysis
The molecular formula of this compound is C132H132O6 . It has a complex structure with multiple aromatic rings, which contributes to its properties as a polycyclic aromatic hydrocarbon .Physical And Chemical Properties Analysis
The compound has a molecular weight of 1814.46 . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Aggregation-Induced Phosphorescent Emission
One research application involves the study of aggregation-induced phosphorescent emission (AIPE). The study by Chen et al. (2016) focused on ReI complexes that showed AIPE characteristics, which are crucial for understanding luminescence in organic compounds and could be related to the chemical structure of the compound (Chen, Xu, Wan, Fan, & Si, 2016).
Charge Transfer and Molecular Aggregation
Research by Lee, Park, and Chang (2004) on molecular aggregation of disklike benzenetricarboxamides containing diacetylenic groups contributes to understanding how similar molecular structures behave in bulk and organic solvents. This is relevant for compounds like the one in your query, as it provides insights into molecular interactions and stability (Lee, Park, & Chang, 2004).
Electronic and Charge Transport Properties
A study focused on the structures, stability, electronic, and charge transport properties of benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene molecule. This is directly relevant as it investigates how edge fluorination and chlorination affect these properties, which is essential for materials used in optoelectronics (Bouba, Nya, Ngui, & Ndjaka, 2021).
Luminescence and Photophysical Properties
Kotch et al. (1993) explored the luminescence rigidochromism of fac-tricarbonylchloro(4,7-diphenyl-1,10-phenanthroline)rhenium, which acts as a spectroscopic probe in photosensitive thin films. This study provides insights into how similar compounds can be used in monitoring polymerization and the development of photosensitive materials (Kotch, Lees, Fuerniss, Papathomas, & Snyder, 1993).
Synthesis and Characterization
Research by Carroll and Braddock-Wilking (2013) on the synthesis of 2,5-substituted siloles and their interactions with metal cations is relevant. It involves the characterization of compounds similar in structure to the one you mentioned and explores their interactions with various cations, adding to the understanding of their chemical behavior (Carroll & Braddock-Wilking, 2013).
properties
CAS RN |
1322530-52-8 |
|---|---|
Product Name |
4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale |
Molecular Formula |
C120H108O6 |
Molecular Weight |
1646.178 |
InChI |
InChI=1S/C120H108O6/c1-64(2)16-13-19-67(7)22-25-70-28-34-73(35-29-70)94-88-58-52-82-86-56-62-92-98(77-42-48-80(49-43-77)119(122)125-11)96(75-38-32-72(33-39-75)27-24-69(9)21-15-18-66(5)6)90-60-54-84-87-57-63-93-99(78-44-50-81(51-45-78)120(123)126-12)95(74-36-30-71(31-37-74)26-23-68(8)20-14-17-65(3)4)89-59-53-83-85-55-61-91(97(94)76-40-46-79(47-41-76)118(121)124-10)109-103(85)115-112(100(82)106(88)109)116-104(86)110(92)108(90)102(84)114(116)117-105(87)111(93)107(89)101(83)113(115)117/h28-69H,13-27H2,1-12H3 |
InChI Key |
RGNOIANPWVCTTI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C6C7=C8C4=C2C=CC8=C9C=CC1=C2C9=C7C4=C7C2=C(C=CC7=C2C=CC7=C8C2=C4C6=C2C8=C(C=CC2=C5C=C3)C(=C7C2=CC=C(C=C2)C(=O)OC)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C1C1=CC=C(C=C1)C(=O)OC)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



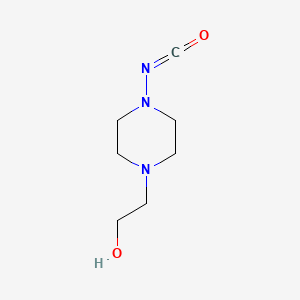
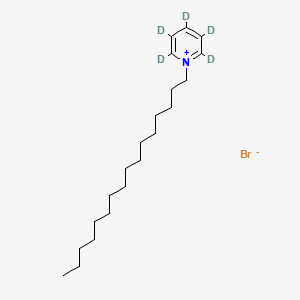
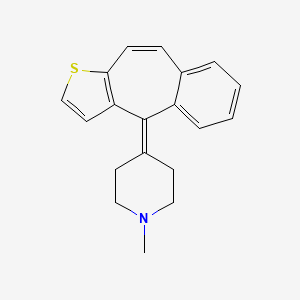
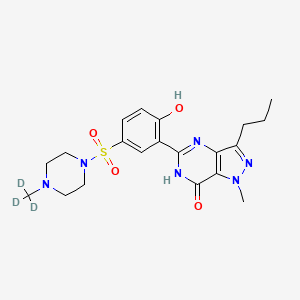
![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)
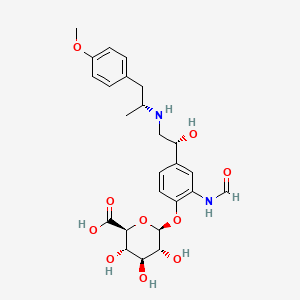
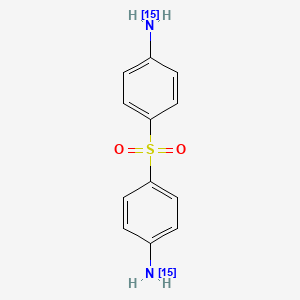
![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)
![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)